4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate is a useful research compound. Its molecular formula is C15H8Cl2N2S2 and its molecular weight is 351.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate (commonly referred to as MOCA) is a synthetic chemical primarily used in the production of polyurethane products. Its biological activity has garnered attention due to its potential implications in both therapeutic applications and toxicological concerns. This article reviews the biological activities associated with MOCA, including its antimicrobial, anticancer, and toxicological properties.

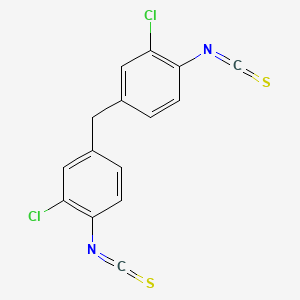

MOCA is characterized by its unique structure, which includes two chlorophenyl groups connected by a methylene bridge and two isothiocyanate functional groups. This structural configuration contributes to its reactivity and biological activity.

Chemical Structure:

Antimicrobial Activity

Research indicates that MOCA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be between 50-100 µg/mL, showcasing its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

MOCA has been investigated for its anticancer properties, particularly in relation to breast cancer cells (MCF-7). Studies have shown that MOCA induces apoptosis in these cells, with IC50 values around 225 µM. The mechanism involves the disruption of the cell cycle and increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis |

| HeLa | 200 | Cell cycle arrest |

Toxicological Concerns

Despite its potential therapeutic applications, MOCA is classified as a Category-2 carcinogen by the MAK Commission and is recognized by various health organizations as a suspected human carcinogen . Occupational exposure studies have highlighted significant urinary concentrations of MOCA among workers in industries using this compound, raising concerns about long-term health effects.

Case Studies

- Occupational Exposure Study : A study conducted in a polyurethane manufacturing plant revealed that workers exposed to MOCA had urinary levels ranging from 15-100 µg/L. This exposure was linked to increased incidences of bladder cancer among long-term workers .

- Carcinogenicity Assessment : The International Agency for Research on Cancer (IARC) has classified MOCA as possibly carcinogenic to humans based on sufficient evidence from animal studies showing tumor formation upon exposure .

The biological activity of MOCA can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymes : MOCA may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

- DNA Interaction : The compound can bind to DNA, causing cytotoxic effects in rapidly dividing cells, such as cancer cells.

- Cell Cycle Disruption : Research indicates that MOCA affects cell cycle progression, particularly in cancer cells, promoting apoptosis through intrinsic pathways.

特性

IUPAC Name |

2-chloro-4-[(3-chloro-4-isothiocyanatophenyl)methyl]-1-isothiocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2S2/c16-12-6-10(1-3-14(12)18-8-20)5-11-2-4-15(19-9-21)13(17)7-11/h1-4,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOSNEJTWBTBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=C=S)Cl)Cl)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942877 |

Source

|

| Record name | 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-69-5 |

Source

|

| Record name | 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。